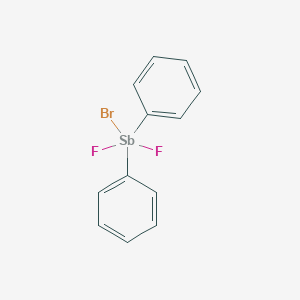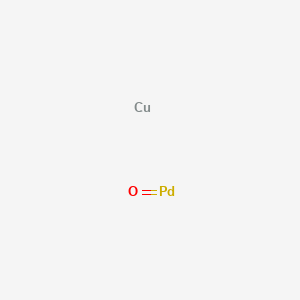
Copper--oxopalladium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper–oxopalladium (1/1) is a coordination compound that features a unique combination of copper and palladium metals. This compound is of significant interest due to its potential applications in catalysis, materials science, and various industrial processes. The presence of both copper and palladium in a single compound allows for unique chemical properties and reactivity, making it a valuable subject of study in the field of inorganic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of copper–oxopalladium (1/1) typically involves the reaction of copper and palladium precursors under controlled conditions. One common method is the co-precipitation technique, where copper and palladium salts are dissolved in a suitable solvent, followed by the addition of a precipitating agent to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of a pure product.
Industrial Production Methods: In an industrial setting, the production of copper–oxopalladium (1/1) may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and yield. The choice of solvents, reagents, and purification techniques is optimized to minimize costs and environmental impact.
化学反应分析
Types of Reactions: Copper–oxopalladium (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where ligands or atoms in the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures and in the presence of a catalyst.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine are commonly used. These reactions are often conducted under inert atmospheres to prevent unwanted side reactions.
Substitution Reactions: Ligand exchange reactions can be carried out using various ligands, such as phosphines or amines, under controlled conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxides, while reduction reactions may produce metallic copper or palladium.
科学研究应用
Copper–oxopalladium (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various organic reactions, such as cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
Biology: Research has explored the potential of copper–oxopalladium (1/1) in biological systems, including its use as an antimicrobial agent and its interactions with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use in cancer treatment and as a drug delivery system.
Industry: Copper–oxopalladium (1/1) is used in industrial processes, such as the production of fine chemicals and materials with specific properties.
作用机制
The mechanism by which copper–oxopalladium (1/1) exerts its effects involves the interaction of the metal centers with various molecular targets. The copper and palladium atoms can coordinate with different ligands, facilitating catalytic reactions. The compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial for its catalytic activity. The specific pathways and molecular targets depend on the reaction conditions and the nature of the substrates involved.
相似化合物的比较
Copper–oxopalladium (1/1) can be compared with other similar compounds, such as:
Copper–oxoplatinum (1/1): This compound features platinum instead of palladium and exhibits different catalytic properties.
Copper–oxorhodium (1/1): With rhodium as the metal center, this compound has unique reactivity and applications.
Palladium–oxoplatinum (1/1): This compound combines palladium and platinum, offering distinct catalytic and chemical properties.
The uniqueness of copper–oxopalladium (1/1) lies in its ability to combine the properties of both copper and palladium, resulting in a versatile compound with a wide range of applications in various fields.
属性
CAS 编号 |
194548-91-9 |
|---|---|
分子式 |
CuOPd |
分子量 |
185.97 g/mol |
IUPAC 名称 |
copper;oxopalladium |
InChI |
InChI=1S/Cu.O.Pd |
InChI 键 |
XGPZSPVSSGKEJM-UHFFFAOYSA-N |
规范 SMILES |
O=[Pd].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


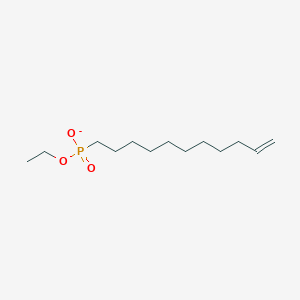
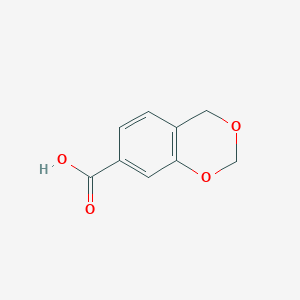
![4-[(Quinoxalin-2-yl)oxy]butan-1-amine](/img/structure/B12563183.png)
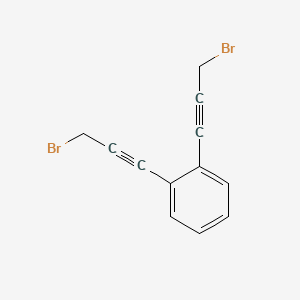
![3-[(2-Aminoethyl)amino]-2H-indol-2-one](/img/structure/B12563197.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,11,12,17-hexol](/img/structure/B12563209.png)
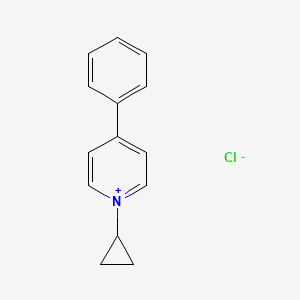
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)


